molecular formula C22H27N5O2 B2524792 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide CAS No. 2034410-57-4

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide

Cat. No. B2524792
M. Wt: 393.491
InChI Key: QOPXJJBDUPTVFU-UHFFFAOYSA-N
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Description

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the piperidine ring, oxadiazole, and benzamide group. These structural motifs are commonly found in compounds with various therapeutic potentials.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported, where the introduction of different substituents on the benzamide moiety and the nitrogen atom of the piperidine ring can significantly affect the biological activity of these compounds. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that bulky substituents and the basicity of the nitrogen atom are crucial for enhancing anti-acetylcholinesterase activity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the oxadiazole ring followed by the attachment of the piperidine and benzamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography . These methods provide detailed information about the molecular conformation, electronic distribution, and intermolecular interactions, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in the context of synthesizing various derivatives. For example, reactions involving N-1-Naphthyl-3-oxobutanamide with different reagents led to the formation of pyridine, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives . These reactions often involve nucleophilic substitutions, cyclizations, and rearrangements, which could be relevant for the modification of the compound to enhance its biological properties or to create new derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, stability, and overall reactivity. The piperidine ring, for instance, is known to impart basicity, which can influence the compound's solubility in aqueous media and its interaction with biological molecules . The oxadiazole ring is a heteroaromatic system that can contribute to the compound's electronic properties and its ability to engage in pi-pi stacking interactions, which are important for binding to biological targets .

Scientific Research Applications

Molecular Interaction Studies

Research on N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide and similar compounds has explored their molecular interactions with various receptors, highlighting their potential in scientific research applications beyond drug use, dosage, and side effects. For instance, a study on the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor utilized conformational analysis and 3D-quantitative structure-activity relationship models to understand the steric binding interactions, suggesting a methodological approach that could be applicable to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide (Shim et al., 2002).

Synthesis and Structural Analysis

Another aspect of research on such compounds involves their synthesis and crystal structure analysis, which are crucial for understanding their physical and chemical properties. The synthesis and anti-fatigue effects of benzamide derivatives were investigated, providing insights into the structural requirements for biological activity. This research could inform the synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide and its potential applications (Xianglong Wu et al., 2014).

Antimicrobial and Antituberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues, including design and synthesis, for their in vitro activity against Mycobacterium tuberculosis, provides a template for exploring the antimicrobial and antituberculosis potential of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide. Such studies contribute to the understanding of how structural variations in these compounds influence their biological activity (V. U. Jeankumar et al., 2013).

Anticancer Research

The synthesis and evaluation of certain benzamides for anticancer activity against various cancer cell lines exemplify the kind of research that could be pursued with N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide. Understanding the anticancer potential of such compounds could lead to new therapeutic strategies (B. Ravinaik et al., 2021).

Novelty in Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and the prediction of their biological activity provide a methodological framework that could be applied to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide, offering insights into potential new applications based on predicted biological activities (Y. Kharchenko et al., 2008).

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-2-27-14-6-7-19(27)21-24-20(29-25-21)15-23-22(28)18-10-8-17(9-11-18)16-26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPXJJBDUPTVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(piperidin-1-ylmethyl)benzamide

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